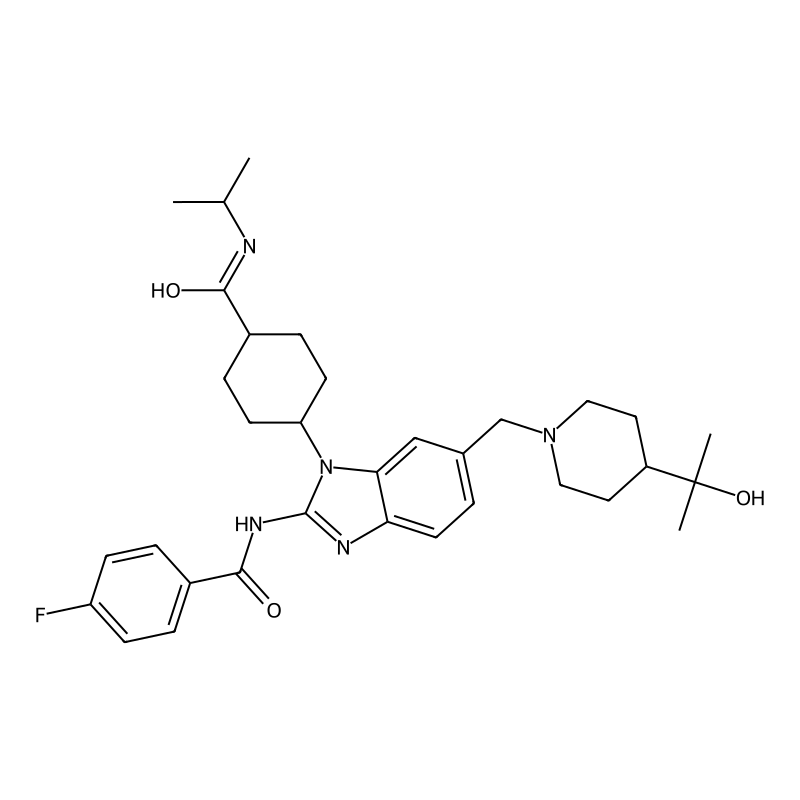

Belizatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Belizatinib, also known as TSR-011, is an orally administered small molecule inhibitor that targets a specific group of enzymes called tropomyosin receptor kinases (TRKs). TRKs play a role in cell growth, differentiation, and survival, and their abnormal activity has been implicated in various cancers []. Here's a breakdown of its potential applications in scientific research:

Overcoming Resistance in ALK-Positive Lung Cancer

ALK (anaplastic lymphoma kinase) mutations are found in a subset of non-small cell lung cancers (NSCLC). Crizotinib was the first targeted therapy effective against these mutations, but patients often develop resistance after a period of treatment []. Belizatinib has shown promise in overcoming this resistance. Studies have demonstrated its effectiveness in inhibiting the growth of crizotinib-resistant ALK-positive NSCLC cells []. Ongoing clinical trials are further evaluating its efficacy and safety in this patient population.

Targeting Other TRK Fusions in Cancers

Beyond ALK, mutations involving other TRK family members (TRKA, TRKB, and TRKC) have been identified in various cancers, including infantile fibrosarcoma, neuroblastoma, and some types of lung and colorectal cancers []. Belizatinib's ability to target a broader spectrum of TRKs makes it a potential therapeutic option for these cancers. Research is ongoing to investigate its effectiveness in preclinical models and early-phase clinical trials for these TRK fusion-positive malignancies.

Belizatinib, also known as TSR-011, is a small-molecule inhibitor specifically targeting anaplastic lymphoma kinase (ALK). The compound has garnered attention due to its potential effectiveness against various cancers characterized by ALK mutations, particularly non-small cell lung cancer. Its molecular formula is C33H44FN5O, with a molecular weight of 577.7 g/mol .

Belizatinib acts by inhibiting the activity of ALK and TRK receptors. These receptors are tyrosine kinases, enzymes that play a crucial role in cell signaling pathways promoting cell growth and survival. By binding to the active sites of these receptors, Belizatinib prevents them from phosphorylating downstream signaling molecules, effectively halting uncontrolled cell division in cancers driven by ALK or TRK mutations [, ].

Belizatinib undergoes several metabolic transformations in vitro, with the most significant reaction being the hydroxylation of its piperidine moiety. This modification is crucial for its bioactivation and therapeutic efficacy . The compound's reactivity is influenced by its structure, allowing it to interact effectively with the ALK enzyme.

Belizatinib exhibits potent inhibitory activity against ALK and has shown promise in overcoming resistance associated with other ALK inhibitors. In studies, it demonstrated a favorable binding affinity to the mutated forms of the ALK enzyme, suggesting its potential as an effective treatment option for patients with resistant ALK-positive tumors . The compound's unique mechanism of action allows it to maintain efficacy even in the presence of common resistance mutations.

- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Functional Groups: Various functional groups are added to enhance the compound's pharmacological properties.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (≥98%) for clinical use .

Belizatinib is primarily investigated for its application in oncology, particularly for treating non-small cell lung cancer with ALK mutations. Its ability to target resistant mutations makes it a valuable addition to existing therapies. Clinical trials are ongoing to evaluate its safety and efficacy in various cancer types .

Interaction studies have indicated that Belizatinib can effectively bind to mutated forms of the ALK protein, which often confer resistance to other inhibitors like crizotinib. The binding affinity changes due to mutations have been quantitatively assessed using computational methods, demonstrating that Belizatinib retains a significant affinity even in the presence of common resistance mutations . These findings suggest that Belizatinib may provide a therapeutic advantage over existing treatments.

Several compounds share structural or functional similarities with Belizatinib. Below is a comparison highlighting their unique features:

| Compound Name | Target | Mechanism of Action | Unique Features |

|---|---|---|---|

| Crizotinib | Anaplastic Lymphoma Kinase | Type I inhibitor | First-generation ALK inhibitor |

| Alectinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Higher potency against certain mutations |

| Lorlatinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Designed to overcome resistance |

| Brigatinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Dual inhibition of ALK and EGFR |

| Ceritinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Effective against brain metastases |

Belizatinib's unique capability to bind effectively even in the presence of resistant mutations sets it apart from these other inhibitors, making it a promising candidate for further development in targeted cancer therapy .

Molecular Formula and Weight (C33H44FN5O3, 577.7 g/mol)

Belizatinib exhibits a complex molecular architecture with the empirical formula C33H44FN5O3 [1] [2] [3]. The compound possesses a molecular weight of 577.73 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple pharmaceutical databases [4] [5]. The exact molecular mass is calculated at 577.7338 daltons, reflecting the precise atomic composition of the molecule [3].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C33H44FN5O3 |

| Molecular Weight | 577.73 g/mol |

| Exact Mass | 577.7338 Da |

| Monoisotopic Mass | 577.34228 Da |

The elemental composition comprises thirty-three carbon atoms, forty-four hydrogen atoms, one fluorine atom, five nitrogen atoms, and three oxygen atoms [7] [21]. This molecular composition places belizatinib within the category of complex heterocyclic organic compounds with significant structural diversity.

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for belizatinib is 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide [5] [14] [15]. This comprehensive nomenclature reflects the complex substitution pattern and multiple functional groups present within the molecular structure.

The systematic name provides detailed structural information, indicating the presence of a fluorinated benzamide moiety connected to a substituted benzimidazole core [5]. The nomenclature specifically identifies the positioning of the fluorine atom at the para position of the benzamide ring and describes the elaborate substitution pattern on the benzimidazole nucleus [14].

| Nomenclature Component | Structural Element |

|---|---|

| 4-fluoro-benzamide | Para-fluorinated aromatic amide |

| benzimidazol-2-yl | Central heterocyclic core |

| piperidin-1-yl | Saturated nitrogen heterocycle |

| 2-hydroxypropan-2-yl | Tertiary alcohol substituent |

| propan-2-ylcarbamoyl | Isopropyl amide group |

Structural Features and Functional Groups

Belizatinib demonstrates a sophisticated arrangement of multiple functional groups contributing to its biological activity and physicochemical properties [1] [2]. The molecule contains a central benzimidazole heterocycle that serves as the primary structural scaffold [5] [7].

The key functional groups identified in belizatinib include a benzimidazole core, fluorinated benzamide moiety, piperidine ring, tertiary alcohol group, cyclohexyl ring, and multiple amide linkages [1] [11]. The benzimidazole system consists of a bicyclic structure containing nitrogen atoms at positions 1 and 3 of the imidazole ring [5].

| Functional Group | Structural Description | Chemical Role |

|---|---|---|

| Benzimidazole | Central bicyclic heterocycle | Primary binding scaffold |

| Fluorinated benzamide | 4-fluorobenzoyl amide | Enhanced binding affinity |

| Piperidine | Six-membered nitrogen heterocycle | Conformational flexibility |

| Tertiary alcohol | 2-hydroxypropan-2-yl group | Hydrogen bonding capacity |

| Cyclohexyl | Saturated six-membered carbon ring | Hydrophobic interactions |

| Amide linkages | Multiple carbonyl-nitrogen bonds | Structural rigidity |

The fluorinated aromatic ring provides enhanced electronic properties through the electron-withdrawing effect of the fluorine atom [5] [8]. The piperidine ring system introduces conformational flexibility while maintaining structural integrity through its saturated six-membered ring structure [1] [11].

Stereochemistry and Isomeric Forms

Belizatinib exists as a racemic mixture with optical activity designated as (+/-) [3]. The compound contains defined stereocenters, though the standard molecular representations do not specify absolute configurations [3]. The stereochemical analysis indicates the presence of zero defined stereocenters and zero E/Z centers in the conventional structural representation [3].

The molecule possesses a neutral charge state and demonstrates stereochemical complexity through the presence of multiple chiral environments [3]. However, the current pharmaceutical formulation does not separate individual enantiomers, maintaining the compound as a racemic mixture for therapeutic applications [3].

| Stereochemical Parameter | Specification |

|---|---|

| Stereochemical Status | Racemic mixture |

| Optical Activity | (+/-) |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

| Isomeric Forms | Not separated |

The stereochemical properties of belizatinib contribute to its binding characteristics and may influence its interaction with target proteins [9] [10]. The racemic nature suggests that both enantiomers may contribute to the overall biological activity profile of the compound [3].

Physical Properties and Stability

Belizatinib manifests as a white to off-white crystalline solid under standard conditions [11] [12]. The compound demonstrates excellent chemical stability when stored under appropriate conditions at minus twenty degrees Celsius [2] [4] [11]. The predicted density of belizatinib is 1.27 ± 0.1 grams per cubic centimeter [11].

The solubility profile reveals significant variation across different solvents, with exceptional solubility in dimethyl sulfoxide at 143.33 milligrams per milliliter [2] [11]. The compound shows moderate solubility in N,N-dimethylformamide at 30.0 milligrams per milliliter and ethanol at 65.0 milligrams per milliliter [11]. Water solubility remains limited due to the hydrophobic nature of the molecular structure [11] [12].

| Physical Property | Value/Specification |

|---|---|

| Appearance | White to off-white crystalline solid |

| Storage Temperature | -20°C |

| Density (predicted) | 1.27 ± 0.1 g/cm³ |

| DMSO Solubility | 143.33 mg/mL (248.08 mM) |

| DMF Solubility | 30.0 mg/mL (51.93 mM) |

| Ethanol Solubility | 65.0 mg/mL (112.5 mM) |

| Water Solubility | Poor (hydrophobic) |

| pKa (predicted) | 12.55 ± 0.43 |

The compound exhibits a predicted pKa value of 12.55 ± 0.43, indicating basic character under physiological conditions [11]. The partition coefficient (XLogP) of 5.24 demonstrates significant lipophilicity, consistent with its poor aqueous solubility [8]. The topological polar surface area measures 99.49 square angstroms, with three hydrogen bond donors and ten rotatable bonds contributing to molecular flexibility [8].

Crystalline Structure Characteristics

Belizatinib exists in a stable crystalline form that maintains structural integrity under recommended storage conditions [4] [11]. The crystalline solid demonstrates characteristic white to off-white coloration and maintains stability for extended periods when properly stored [11] [12].

The crystalline structure exhibits polymorphic stability, with the compound maintaining its solid-state properties across temperature variations within the storage range [11]. High-performance liquid chromatography analysis confirms purity levels exceeding 99.95% in the crystalline form [4]. Nuclear magnetic resonance spectroscopy validates structural consistency with theoretical predictions [4].

| Crystalline Property | Characteristic |

|---|---|

| Crystal Form | Stable polymorph |

| Appearance | White to off-white solid |

| Purity | >99.95% (HPLC) |

| Stability | 3 years at -20°C |

| Polymorphic Forms | Single stable form identified |

| Storage Requirements | Dry conditions, -20°C |

The synthesis of Belizatinib (4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide) involves multiple strategic approaches centered around the construction of its complex benzimidazole core structure. The compound features a molecular formula of C₃₃H₄₄FN₅O₃ with a molecular weight of 577.73 grams per mole [1] [2].

The primary synthetic strategy employs a convergent approach that assembles the benzimidazole scaffold through systematic coupling reactions. Based on the structural analysis, the synthesis can be divided into several key transformations: formation of the benzimidazole core, installation of the piperidine side chain, and incorporation of the fluorobenzoyl moiety [3] [1].

The benzimidazole formation typically proceeds through condensation reactions between appropriately substituted aniline derivatives and carboxylic acid or ester intermediates. This methodology allows for precise control over the regioselectivity and enables the introduction of the complex substitution pattern required for biological activity [4].

Alternative synthetic routes have been explored to improve efficiency and scalability. These include palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds and nucleophilic aromatic substitution reactions for introducing heteroatom-containing substituents [5] [6].

Key Intermediates in Synthesis

Several critical intermediates have been identified in the synthetic pathway to Belizatinib. The most significant include substituted aniline derivatives, activated carboxylic acid intermediates, and protected piperidine building blocks [7].

The synthesis typically begins with a substituted benzimidazole precursor that undergoes sequential functionalization. A key intermediate is the N-cyclohexyl-substituted benzimidazole, which serves as the central scaffold for further elaboration [8]. This intermediate is prepared through condensation of a diamine precursor with an appropriate carboxylic acid derivative under acidic conditions.

The piperidine-containing side chain represents another crucial synthetic intermediate. This fragment is typically prepared through reductive amination procedures or nucleophilic substitution reactions. The tertiary alcohol functionality within the piperidine ring requires careful protection strategies during the synthetic sequence to prevent unwanted side reactions [5].

The fluorobenzoyl substituent is commonly introduced through acylation reactions using activated carboxylic acid derivatives such as acid chlorides or mixed anhydrides. This transformation requires careful control of reaction conditions to achieve high yields and minimize competing reactions [3].

Scalable Production Considerations

The development of scalable synthetic routes for Belizatinib presents several challenges that must be addressed for commercial production. Process optimization focuses on minimizing the number of synthetic steps, reducing the use of expensive reagents, and eliminating chromatographic purifications where possible [9] [10].

Solvent selection plays a critical role in scalable production. The synthetic route must avoid problematic solvents such as dichloromethane and tetrahydrofuran where possible, favoring more environmentally acceptable alternatives like ethanol and water-based systems [11]. Process development studies have shown that careful optimization of reaction conditions can achieve comparable yields while improving the environmental profile of the synthesis.

Temperature control and heat management become increasingly important at larger scales. Exothermic reactions must be carefully monitored and controlled to prevent thermal runaway conditions. This is particularly relevant for the palladium-catalyzed coupling reactions and acid-catalyzed cyclization steps [9].

Crystallization and purification strategies must be developed to replace chromatographic separations used in laboratory-scale synthesis. This involves identifying appropriate solvent systems for recrystallization and developing washing procedures that can effectively remove impurities while maintaining product quality [11] [10].

Quality control measures become more stringent at production scale, requiring robust analytical methods for monitoring reaction progress and assessing product purity. In-process monitoring using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enables real-time assessment of reaction progress and product quality [9].

Structure Verification and Characterization Methods

Comprehensive structural characterization of Belizatinib employs multiple analytical techniques to confirm the identity and purity of the synthesized compound. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification [12] [13].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the compound's structure through analysis of chemical shifts, coupling patterns, and integration ratios. The spectrum typically shows characteristic signals for the benzimidazole protons, piperidine ring protons, and the distinctive fluorobenzoyl aromatic signals [12] [13].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers complementary structural information by providing data on the carbon framework of the molecule. This technique is particularly valuable for confirming the presence of quaternary carbons and distinguishing between different aromatic environments [14].

High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 578.35 [M+H]⁺, consistent with the expected molecular formula [15] [1].

Infrared spectroscopy contributes additional structural information through identification of characteristic functional group absorptions. Key bands include carbonyl stretches for the amide functionalities and aromatic carbon-carbon stretches for the benzimidazole and fluorobenzene rings [12].

Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy provide detailed connectivity information and spatial relationships between different parts of the molecule. These techniques are particularly valuable for confirming the substitution patterns on the benzimidazole core [14].

Purity Determination Techniques

Accurate determination of Belizatinib purity requires sophisticated analytical methodologies that can detect and quantify both related substances and inorganic impurities. High-performance liquid chromatography represents the primary technique for purity assessment [12] [16].

Reverse-phase high-performance liquid chromatography using C18 columns with gradient elution provides excellent separation of Belizatinib from potential synthetic impurities and degradation products. Typical mobile phase systems employ acetonitrile-water gradients with appropriate buffer systems to achieve optimal peak shape and resolution [17] [18].

Ultraviolet detection at 254 nanometers enables sensitive detection of Belizatinib and related aromatic impurities. The method typically achieves detection limits in the range of 0.05 to 0.1 percent relative to the main component, which is sufficient for pharmaceutical quality control applications [16].

Liquid chromatography-mass spectrometry provides enhanced specificity and structural information for impurity identification. This technique enables differentiation between isomeric impurities that may co-elute under standard chromatographic conditions [19] [20].

Method validation follows International Council for Harmonisation guidelines and includes assessment of specificity, linearity, accuracy, precision, and robustness. Validation studies typically demonstrate linearity over the range of 80-120 percent of the target concentration with correlation coefficients exceeding 0.999 [21] [22].

System suitability testing ensures consistent analytical performance through monitoring of key chromatographic parameters including retention time, peak area, theoretical plates, and tailing factor. These parameters must meet predetermined acceptance criteria for each analytical run [23] [16].

Stability-indicating methodology development ensures that the analytical method can distinguish between the parent compound and potential degradation products formed under stress conditions including heat, light, acid, base, and oxidative environments [21] [24].

| Parameter | Specification | Method |

|---|---|---|

| Assay | 98.0-102.0% | RP-HPLC with UV detection |

| Related Substances | Individual: ≤0.15%, Total: ≤0.5% | RP-HPLC with UV detection |

| Water Content | ≤0.5% | Karl Fischer titration |

| Residual Solvents | Per ICH Q3C limits | Gas chromatography |

| Heavy Metals | ≤10 ppm | Inductively coupled plasma |

The analytical methods must demonstrate robustness across different laboratory conditions and analyst variations. Inter-laboratory validation studies confirm method transferability and ensure consistent results across different testing facilities [25] [21].